molecular formula C4H5IN4 B13500720 1-cyclopropyl-5-iodo-1H-1,2,3,4-tetrazole

1-cyclopropyl-5-iodo-1H-1,2,3,4-tetrazole

Cat. No.: B13500720
M. Wt: 236.01 g/mol
InChI Key: RKMZKCXYLFNHBU-UHFFFAOYSA-N
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Description

Historical Trajectories and Modern Relevance of Tetrazoles as Nitrogen-Rich Heterocycles

The history of tetrazole chemistry began in 1885 with the first synthesis of a derivative by Swedish chemist J. A. Bladin. nih.gov Initially, these five-membered heterocyclic compounds, containing four nitrogen atoms and one carbon atom, received limited attention. nih.gov However, from the 1950s onwards, research into tetrazoles expanded rapidly as their wide-ranging applications in medicine, agriculture, and materials science became apparent. nih.gov

Tetrazoles are characterized by a high nitrogen content, aromaticity, and metabolic stability. acs.orgbohrium.com A key feature of 5-substituted 1H-tetrazoles is their acidity, which is comparable to that of carboxylic acids (pKa ≈ 4.5-4.9). rsc.orgnumberanalytics.com This property has made the tetrazole ring a highly effective bioisostere for the carboxylic acid group in drug design. numberanalytics.comtandfonline.comresearchgate.net Replacing a carboxylic acid with a tetrazole can improve a drug candidate's pharmacokinetic profile, including its metabolic stability and ability to cross cell membranes. numberanalytics.comdntb.gov.ua Consequently, numerous FDA-approved drugs, such as the antihypertensive medication Losartan, incorporate a tetrazole moiety. acs.orgnumberanalytics.com

Beyond medicinal chemistry, the high positive heats of formation and large volume of nitrogen gas released upon decomposition make tetrazole derivatives valuable as high-energy materials, finding use in gas generators and rocket propellants. acs.orgbohrium.comrsc.org The continuous development of more efficient and environmentally friendly synthesis methods has made these versatile compounds more accessible for both research and industrial applications. bohrium.com

Table 1: Milestones in Tetrazole Chemistry
PeriodDevelopmentSignificance
1885First synthesis of a tetrazole derivative by J. A. Bladin. nih.govMarks the discovery of the tetrazole heterocyclic system.
1950s-PresentExploration of tetrazoles in medicinal chemistry. nih.govEstablishment of the tetrazole group as a key bioisostere for carboxylic acids, leading to numerous successful drugs. numberanalytics.comtandfonline.com
1980s-PresentDevelopment of improved and diverse synthetic methods. tandfonline.comIncreased accessibility of complex tetrazole derivatives for various applications. bohrium.com
Late 20th Century-PresentApplication in materials science. acs.orgUse as high-energy materials, polymers, and corrosion inhibitors due to their high nitrogen content and stability. bohrium.com

Strategic Significance of Halogenated Organic Compounds in Complex Molecular Architecture Construction

Halogenation, the introduction of halogen atoms into organic molecules, is a cornerstone of modern organic synthesis. numberanalytics.comnumberanalytics.com Incorporating halogens like fluorine, chlorine, bromine, and iodine can profoundly alter a molecule's physical, chemical, and biological properties. numberanalytics.comacs.org This makes halogenated compounds essential intermediates for building complex molecular structures. acs.org Aryl halides, in particular, are highly versatile building blocks in pharmaceuticals, agrochemicals, and functional materials. researchgate.net

The strategic importance of halogenation lies in several key areas:

Enhanced Reactivity : A carbon-halogen bond provides a reactive site for further chemical transformations. Iodo-substituted compounds are particularly valuable as precursors in a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. acs.orgmdpi.com The carbon-iodine bond is the weakest among the halogens, making it the most reactive in oxidative addition steps.

Modulation of Biological Activity : The introduction of a halogen can enhance a molecule's bioactivity. numberanalytics.com Halogens can increase lipophilicity, improving membrane permeability, and can participate in halogen bonding, a specific type of non-covalent interaction with biological targets. numberanalytics.com Approximately 20% of active pharmaceutical ingredients contain a halogen atom. rsc.org

Control of Molecular Properties : Halogenation affects properties such as stability towards oxidation, boiling point, and solubility. numberanalytics.comrsc.org This allows chemists to fine-tune the characteristics of a molecule for a specific application.

Iodine-containing heterocycles are especially useful as synthetic intermediates. umn.eduresearchgate.net The iodine atom can be introduced selectively and then replaced with a wide variety of other functional groups, providing a powerful tool for creating molecular diversity. mdpi.com

Table 2: Influence of Halogenation on Molecular Properties
PropertyEffect of HalogenationExample Application
Chemical ReactivityCreates a reactive handle for cross-coupling, substitution, and metallation reactions. acs.orgSynthesis of complex pharmaceuticals and functional materials. researchgate.net
Biological ActivityCan enhance binding affinity, metabolic stability, and cell membrane permeability. numberanalytics.comrsc.orgDevelopment of new drugs and agrochemicals. acs.org
LipophilicityGenerally increases lipophilicity, which can affect absorption and distribution in biological systems. numberanalytics.comDrug design and optimization of pharmacokinetic properties.
ConformationCan influence molecular shape and rigidity through steric and electronic effects.Fine-tuning molecule-receptor interactions in medicinal chemistry.

Role of Cyclopropyl (B3062369) Moieties in Enhancing Molecular Strain and Directing Reactivity in Heterocyclic Systems

The cyclopropyl group, a three-membered carbocyclic ring, is a unique structural motif that has gained increasing prominence in medicinal chemistry and organic synthesis. acs.orgscientificupdate.com Its distinct properties stem from significant ring strain, which leads to bent C-C bonds with enhanced π-character and shorter, stronger C-H bonds compared to other alkanes. acs.orgresearchgate.netnbinno.com

Incorporating a cyclopropyl fragment into a larger molecule imparts several advantageous characteristics:

Metabolic Stability : The high C-H bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life. hyphadiscovery.com

Conformational Rigidity : The rigid nature of the ring restricts the conformations a molecule can adopt. nbinno.com This can lock the molecule into a bioactive conformation, enhancing its potency and selectivity for a biological target, and contribute to a more favorable binding entropy. acs.orgresearchgate.net

Modulation of Physicochemical Properties : The cyclopropyl group can influence a molecule's solubility, lipophilicity, and pKa, helping to overcome common roadblocks in drug discovery. acs.orgresearchgate.net

Directed Reactivity : The inherent strain of the cyclopropane (B1198618) ring can be harnessed to direct chemical reactions. acs.org It can act as a "spring-loaded" functional group, participating in various ring-opening reactions to generate complex acyclic structures with defined stereochemistry. researchgate.netacs.orgnih.gov

In heterocyclic systems, the attachment of a cyclopropyl group can protect adjacent positions from metabolism and provide a rigid scaffold to orient other substituents for optimal interaction with biological targets. hyphadiscovery.com This combination of metabolic robustness and structural constraint makes it a valuable tool for molecular design. scientificupdate.comresearchgate.net

Table 3: Physicochemical and Pharmacokinetic Effects of Cyclopropyl Moieties
PropertyImpact of Cyclopropyl GroupRationale
Metabolic StabilityIncreases resistance to oxidative metabolism. hyphadiscovery.comStronger C-H bonds are less prone to enzymatic cleavage. hyphadiscovery.com
Binding PotencyCan enhance binding to biological targets. acs.orgProvides conformational constraint, locking the molecule in an active shape. nbinno.com
LipophilicityActs as a "lipophilic hydrogen bond donor" and can fine-tune polarity.Unique electronic character of the strained ring. researchgate.net
Aqueous SolubilityOften improves solubility compared to other alkyl groups of similar size (e.g., isopropyl).Less disruption of the water hydrogen-bonding network.
Synthetic HandleEnables unique ring-opening and cycloaddition reactions. acs.orgnih.govRelease of inherent ring strain provides a thermodynamic driving force. nih.gov

Rationale for Focused Academic Research on 1-Cyclopropyl-5-iodo-1H-1,2,3,4-tetrazole as a Unique Synthetic Intermediate

The compound this compound represents a confluence of the advantageous features described in the preceding sections, making it a highly valuable and versatile building block in modern organic synthesis. The rationale for focused research on this molecule stems from the strategic combination of its three distinct components:

The N1-Cyclopropyl Group : This substituent provides a rigid anchor that imparts metabolic stability and favorable conformational properties to any derivative synthesized from this intermediate. acs.orghyphadiscovery.com Its presence is a strategic design element for creating drug-like molecules with potentially improved pharmacokinetic profiles. researchgate.net

The Tetrazole Core : The 1H-1,2,3,4-tetrazole ring serves as a stable, aromatic, and polar core. bohrium.com As a proven bioisostere of the carboxylic acid group, it offers a scaffold that is well-recognized in medicinal chemistry for interacting with biological targets. acs.orgresearchgate.net

The C5-Iodo Group : This is the molecule's primary reactive center. The iodine atom at the 5-position of the tetrazole ring is an exceptionally versatile synthetic handle. mdpi.com It allows for the introduction of a vast array of chemical functionalities through well-established and robust palladium-catalyzed cross-coupling reactions. nih.gov This enables the rapid generation of libraries of novel 1,5-disubstituted tetrazoles, which is a powerful strategy in drug discovery and materials science. nih.gov The reactivity of iodo-substituted heterocycles in such transformations is well-documented. researchgate.net

In essence, this compound is a pre-packaged synthetic intermediate that offers chemists a streamlined route to complex molecules. It provides a stable, bio-relevant core (tetrazole), a desirable pharmacokinetic modulator (cyclopropyl group), and a versatile point of attachment for diversification (iodo group). Research on this compound and its reactions allows for the efficient construction of novel chemical entities with a high potential for biological activity or specific material properties. Recent studies have highlighted the utility of N-iodo-tetrazoles as highly reactive intermediates, underscoring the synthetic potential of iodine-tetrazole systems. rsc.orgnih.govrsc.org

Table 4: Potential Synthetic Transformations of the 5-Iodo-tetrazole Moiety
Reaction TypeTypical ReagentsProduct Type
Suzuki CouplingAryl/heteroaryl boronic acids, Pd catalyst, base5-Aryl/heteroaryl-tetrazoles
Heck CouplingAlkenes, Pd catalyst, base5-Alkenyl-tetrazoles
Sonogashira CouplingTerminal alkynes, Pd/Cu catalysts, base5-Alkynyl-tetrazoles
Buchwald-Hartwig AminationAmines, Pd catalyst, base5-Amino-tetrazoles
Stille CouplingOrganostannanes, Pd catalyst5-Alkyl/Aryl/Vinyl-tetrazoles
CarbonylationCarbon monoxide, alcohol/amine, Pd catalystTetrazole-5-carboxylic esters/amides

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-5-iodotetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN4/c5-4-6-7-8-9(4)3-1-2-3/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMZKCXYLFNHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 1 Cyclopropyl 5 Iodo 1h 1,2,3,4 Tetrazole

Retrosynthetic Dissection and Convergent Synthetic Strategies

Identification of Key Precursor Building Blocks

A logical retrosynthetic disconnection of 1-cyclopropyl-5-iodo-1H-1,2,3,4-tetrazole points to two primary building blocks: a cyclopropyl-containing fragment and an iodine-substituted C1 synthon that will ultimately form the tetrazole ring. The key bond to disconnect is between the cyclopropyl (B3062369) group and the N1 position of the tetrazole ring, and the C5-I bond. This leads to the identification of cyclopropylamine (B47189) and a suitable source for the iodo-tetrazole core.

Alternatively, and more practically, the tetrazole ring itself can be constructed in a late-stage step. This approach identifies cyclopropyl isothiocyanate or a related cyclopropyl-containing nitrile as a key precursor. The iodo-substituent can be introduced either before or after the formation of the tetrazole ring. A plausible retrosynthetic pathway is illustrated below:

Retrosynthetic Pathway:

graph TD A[this compound] --> B{C-N Bond Formation}; B --> C[1-Cyclopropyl-1H-1,2,3,4-tetrazole] & D[Iodinating Agent]; C --> E{[3+2] Cycloaddition}; E --> F[Cyclopropyl Azide] & G[Nitrile Source]; F --> H[Cyclopropylamine];

This diagram illustrates a possible retrosynthetic approach where the final iodination step is preceded by the formation of the 1-cyclopropyl-1H-1,2,3,4-tetrazole core via a [3+2] cycloaddition.

Based on this analysis, the key precursor building blocks are:

Cyclopropylamine: The source of the N1-cyclopropyl group.

Sodium azide (B81097) (NaN₃): A common nitrogen source for tetrazole formation.

A C1 synthon: Such as triethyl orthoformate or a nitrile, which will form the carbon atom of the tetrazole ring.

An iodinating agent: For the introduction of the iodine atom at the C5 position.

Methodologies for Cyclopropyl Moiety Incorporation

The cyclopropyl group is a valuable structural motif in medicinal chemistry, known for enhancing metabolic stability, binding affinity, and altering physicochemical properties. nih.gov Its incorporation into a molecule can be achieved through various methods.

One common strategy for the synthesis of N-substituted tetrazoles involves the reaction of a primary amine with triethyl orthoformate and sodium azide. organic-chemistry.org In the context of our target molecule, cyclopropylamine would serve as the primary amine. This one-pot reaction is often catalyzed by acids.

Another versatile method involves the use of cyclopropane-containing starting materials that can be converted into precursors for the tetrazole ring synthesis. For instance, cyclopropane (B1198618) acetonitrile (B52724) can be synthesized and subsequently undergo cycloaddition with sodium azide. This multi-step approach allows for greater flexibility in introducing various substituents.

Advanced Tetrazole Ring Formation Pathways

The formation of the tetrazole ring is the cornerstone of this synthesis. The [3+2] cycloaddition reaction between an azide and a nitrile is the most proficient route to 5-substituted 1H-tetrazoles. nih.govacs.org This reaction can be performed under various conditions, often employing catalysts to improve efficiency and reduce the harshness of the reaction conditions. nih.govacs.org

Catalytic [3+2] Cycloaddition Protocols (e.g., Azide-Nitrile Cycloadditions)

The [3+2] cycloaddition of nitriles with azides is a powerful tool for the synthesis of 5-substituted tetrazoles. researchgate.net This reaction typically requires elevated temperatures, but the use of catalysts can significantly lower the activation barrier. nih.govacs.org A variety of catalysts, including both homogeneous and heterogeneous systems, have been developed for this transformation. nih.govacs.orgrsc.org

For the synthesis of 1-substituted tetrazoles, a one-pot reaction between an amine, triethyl orthoformate, and sodium azide is a common and efficient method. organic-chemistry.org In the case of 1-cyclopropyl-1H-1,2,3,4-tetrazole, cyclopropylamine would be the starting amine.

The mechanism of the [3+2] cycloaddition between an azide and a nitrile has been a subject of considerable debate. acs.orgnih.gov Density functional theory (DFT) calculations have been employed to elucidate the reaction pathways. acs.orgnih.govacs.org It is generally accepted that the reaction can proceed through either a concerted [2+3] cycloaddition or a stepwise mechanism involving nucleophilic attack of the azide on the nitrile followed by cyclization. acs.org

In metal-catalyzed reactions, the mechanism often involves the initial coordination of either the azide or the nitrile to the metal center, which activates the substrate towards cycloaddition. nih.govacs.org For instance, in a cobalt-catalyzed system, a cobalt(II) diazido intermediate has been isolated and shown to be a key species in the catalytic cycle. nih.gov The nitrile then coordinates to this intermediate, and the intramolecular [3+2] cycloaddition occurs, followed by the release of the tetrazole product and regeneration of the catalyst. nih.gov

Lewis and Brønsted acids can also catalyze the reaction by activating the nitrile group, making it more electrophilic and susceptible to nucleophilic attack by the azide. acs.org DFT calculations suggest that this acid-catalyzed cycloaddition proceeds in a stepwise fashion through an open-chain imidoyl azide intermediate. acs.org

A wide array of catalysts has been developed to improve the efficiency and selectivity of the azide-nitrile cycloaddition. These catalysts can be broadly categorized into metal-based catalysts and organocatalysts.

Metal-Based Catalysts:

Various metal salts and complexes have been shown to be effective catalysts. Zinc salts, for example, are widely used and can catalyze the reaction in water. organic-chemistry.org Cobalt(II) complexes have also been demonstrated to be efficient catalysts under homogeneous conditions. nih.gov Other metals, such as copper and palladium, have also been employed in both homogeneous and heterogeneous systems. rsc.orgresearchgate.net The choice of metal, ligand, and reaction conditions can significantly impact the catalyst's activity and the reaction's outcome.

Catalyst SystemSubstrate ScopeReaction ConditionsKey Advantages
Co(II) complex with N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine Aromatic and aliphatic nitriles1 mol% catalyst, 1.2 equiv. NaN₃, 110 °CFirst example of a homogeneous cobalt catalyst for this reaction. nih.gov
**Zn(II) salts (e.g., ZnCl₂, ZnBr₂) **Broad scope including aromatic, aliphatic, and vinyl nitrilesWater or organic solventsReadily available, effective in water. organic-chemistry.org
Silica (B1680970) Sulfuric Acid (SSA) Various nitrilesDMF, refluxHeterogeneous, reusable, and cost-effective. nih.gov
Nano-TiCl₄.SiO₂ BenzonitrilesDMF, refluxHeterogeneous, reusable, and efficient. scielo.org.za

Organocatalysts:

In recent years, organocatalysts have emerged as an attractive alternative to metal-based systems due to their lower toxicity and cost. organic-chemistry.org For instance, 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride, has been shown to be a highly efficient organocatalyst for the synthesis of 5-substituted-1H-tetrazoles under neutral conditions, often accelerated by microwave heating. organic-chemistry.orgacs.org This catalyst activates the nitrile substrate, facilitating the cycloaddition. organic-chemistry.orgacs.org

The continuous development of new and improved catalytic systems is crucial for advancing the synthesis of complex tetrazole derivatives like this compound, enabling more efficient, sustainable, and selective chemical transformations.

Alternative Cyclization and Ring-Closure Strategies

While the traditional [3+2] cycloaddition of azides with nitriles is a fundamental method for tetrazole synthesis, several alternative strategies offer unique advantages in terms of substrate scope, reaction conditions, and access to diverse substitution patterns. nih.gov These methods are crucial for constructing the 1-cyclopropyl-tetrazole scaffold, often starting from precursors other than cyclopropyl cyanide.

One prominent alternative involves the use of isocyanides. The [3+2] cycloaddition of isocyanides with hydrazoic acid or its synthetic equivalents like trimethylsilyl azide can produce 1-substituted tetrazoles. nih.gov For the target molecule, this would involve cyclopropyl isocyanide as a key starting material. Furthermore, multicomponent reactions (MCRs) provide a powerful platform for the rapid assembly of complex molecules from simple starting materials in a single step. beilstein-journals.org The Ugi tetrazole four-component reaction (UT-4CR), for instance, combines an amine, a carbonyl compound, an isocyanide, and hydrazoic acid to generate 1,5-disubstituted tetrazoles. nih.gov By employing cyclopropylamine or cyclopropyl isocyanide within an MCR framework, it is possible to construct the desired 1-cyclopropyl tetrazole core efficiently.

Another strategy involves the chemical transformation of other heterocyclic systems or acyclic precursors. For instance, the reaction of amidines or guanidines with potent diazotizing reagents can lead to the formation of tetrazole derivatives under mild, aqueous conditions. organic-chemistry.org The synthesis could therefore commence with a cyclopropyl-substituted amidine, which undergoes ring closure to form the tetrazole ring. Additionally, ring-closure reactions involving intramolecular substitution present another pathway. researchgate.net While less common for tetrazoles, such strategies are pivotal in heterocyclic chemistry and could be adapted for specific synthetic challenges.

Visible-light-driven syntheses are also emerging as a green and efficient alternative. Recent protocols have demonstrated the regioselective synthesis of 1H-tetrazoles directly from aldehydes and sodium azide, where the azide serves a dual role as both a nitrogen source for the ring and a precursor for the in-situ generation of an isocyanide intermediate. rsc.org Adapting such a photochemical approach using cyclopropanecarboxaldehyde (B31225) could offer a novel and sustainable route to the 1-cyclopropyl-1H-tetrazole scaffold.

Purification and Isolation Methodologies for High Purity Research Samples

Obtaining this compound in high purity is essential for its use in further research, such as in medicinal chemistry or materials science. The purification strategy depends on the physical properties of the final compound and the nature of any impurities generated during the synthesis.

Following the reaction, a typical workup procedure involves quenching the reaction mixture, followed by an extractive process to separate the crude product from inorganic salts and highly polar reagents. tcichemicals.com The organic layer is then dried and concentrated under reduced pressure.

The primary method for purifying the crude product is typically silica gel column chromatography. acs.orgacs.org This technique separates compounds based on their polarity. For a moderately polar compound like this compound, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly employed. tezu.ernet.innih.gov The fractions containing the desired product are collected, combined, and the solvent is evaporated to yield the purified compound.

If the product is a solid, recrystallization may be used as a final purification step to achieve very high purity. This involves dissolving the compound in a minimum amount of a hot solvent in which it has high solubility, and then allowing the solution to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solution.

The purity of the final sample is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis. These methods verify the structure of the compound and detect the presence of any residual solvents or impurities.

Advanced Spectroscopic and Crystallographic Probes into Molecular Architecture and Electronic Configuration

High-Resolution Spectroscopic Characterization for Electronic Structure and Conformational Elucidation

High-resolution spectroscopic methods are indispensable for a detailed understanding of a molecule's electronic environment and spatial arrangement. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy would provide critical insights into the structural features of 1-cyclopropyl-5-iodo-1H-1,2,3,4-tetrazole.

Chiroptical Spectroscopy (if applicable) for Absolute Configuration Determination

As this compound is an achiral molecule, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) are not applicable for the determination of its absolute configuration.

Mechanistic Investigations and Transformational Reactivity of 1 Cyclopropyl 5 Iodo 1h 1,2,3,4 Tetrazole

Reactivity Profiling of the C-5 Iodine Moiety in Cross-Coupling Reactions

The iodine atom at the C-5 position of the 1-cyclopropyl-5-iodo-1H-1,2,3,4-tetrazole is the primary site of reactivity for forming new carbon-carbon and carbon-heteroatom bonds. This C-I bond is susceptible to a variety of transition metal-catalyzed cross-coupling reactions, making the compound a valuable building block for the synthesis of more complex molecules. The reactivity of the C-I bond is generally higher than that of corresponding C-Br or C-Cl bonds, allowing for selective transformations in molecules containing multiple different halogen atoms.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi, Buchwald-Hartwig)

This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The high reactivity of the carbon-iodine bond facilitates the initial oxidative addition step to the palladium(0) catalyst, which is often the rate-limiting step in cross-coupling cycles.

Suzuki-Miyaura Coupling: This reaction couples the iodotetrazole with an organoboron compound, typically a boronic acid or ester, to form a C-C bond. It is widely used for creating 5-aryl or 5-heteroaryl tetrazoles.

Sonogashira Coupling: This reaction forms a C-C bond between the iodotetrazole and a terminal alkyne. It is a reliable method for synthesizing 5-alkynyltetrazoles and typically employs a palladium catalyst along with a copper(I) co-catalyst in the presence of an amine base.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the iodotetrazole. The Negishi coupling is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the iodotetrazole with an amine. It provides a direct route to 5-aminotetrazole (B145819) derivatives.

The success of transition metal-catalyzed cross-coupling reactions heavily relies on the choice of the catalyst system, particularly the ligand coordinated to the metal center. The ligand stabilizes the metal catalyst, influences its reactivity, and can control the selectivity of the reaction.

For coupling reactions involving substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed. These ligands promote the formation of coordinatively unsaturated, monoligated L1Pd(0) species, which are highly active catalytic species. The steric bulk of the ligand can facilitate the reductive elimination step, while its electronic properties play a key role in the oxidative addition step.

Optimization of the catalyst system involves screening different ligands, metal precursors, bases, and solvents to maximize yield and selectivity. For instance, in Negishi couplings, the addition of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can have a significant impact on maintaining the stereochemistry of the coupling partners. In copper-catalyzed reactions, the choice of the copper salt can significantly affect the reaction yield, with copper(I) iodide often being the most effective.

Table 1: Illustrative Catalyst Systems for Cross-Coupling of Iodo-Heterocycles
Coupling ReactionCatalyst PrecursorLigandBaseSolventKey Feature
Suzuki-MiyauraPd(OAc)₂SPhosK₃PO₄Toluene/H₂OHigh efficiency for aryl-aryl coupling.
SonogashiraPdCl₂(PPh₃)₂ / CuIPPh₃Et₃NTHFClassic conditions for coupling with terminal alkynes.
NegishiPd₂(dba)₃PCyp₃-THF/NMPEffective for coupling unactivated alkyl halides.
Buchwald-Hartwig[(THP-Dipp)Pd(cinn)Cl]Expanded-ring NHCNaOtBuDioxaneHighly active catalyst for C-N bond formation.

The versatility of cross-coupling reactions with this compound allows for the introduction of a wide array of substituents at the C-5 position.

Aryl and Heteroaryl Partners: Arylboronic acids, arylzinc reagents, and aryl stannanes are commonly used to introduce aryl and heteroaryl moieties. These reactions generally proceed in good to excellent yields and tolerate a broad range of functional groups on the aromatic ring, including esters, nitriles, and halides.

Alkyl Partners: The coupling of alkyl groups can be more challenging due to issues like slow oxidative addition and competing β-hydride elimination. However, specialized catalyst systems, particularly for Negishi coupling, have been developed that effectively couple primary alkyl groups.

Alkynyl Partners: The Sonogashira coupling provides a straightforward method for introducing alkynyl groups. The reaction is generally high-yielding for a variety of terminal alkynes.

Limitations can arise from sterically hindered coupling partners, which may lead to lower reaction rates and yields. Additionally, substrates with certain functional groups may require protection or the use of specific catalyst systems to avoid side reactions. For example, in Sonogashira couplings, the presence of two different halides on a substrate can allow for selective coupling at the more reactive iodide position.

Table 2: Examples of Coupling Partners for Iodo-Heterocycles
Coupling Partner TypeExample ReagentCoupling ReactionTypical Product
ArylPhenylboronic acidSuzuki-Miyaura5-Phenyl-tetrazole derivative
Heteroaryl2-Thienylzinc chlorideNegishi5-(Thiophen-2-yl)-tetrazole derivative
Alkyln-Butylzinc bromideNegishi5-n-Butyl-tetrazole derivative
AlkynylPhenylacetyleneSonogashira5-(Phenylethynyl)-tetrazole derivative
AminoAnilineBuchwald-Hartwig5-(Phenylamino)-tetrazole derivative

Nucleophilic Substitution Reactions and Carbanion Chemistry

While transition metal-catalyzed reactions are the most common transformations for the C-I bond, direct nucleophilic aromatic substitution (SNAr) is also a possibility. The electron-withdrawing nature of the tetrazole ring can activate the C-5 position towards attack by strong nucleophiles. For example, thiols have been shown to act as effective nucleophiles in substitution reactions with related heterocyclic systems.

Alternatively, the C-I bond can be used to generate a carbanion or an organometallic species at the C-5 position through metal-halogen exchange, for instance, using organolithium reagents. This C-5 metalated intermediate can then react with a variety of electrophiles, providing another route to functionalized tetrazoles.

Radical Reactions Involving C-I Bond Activation

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to heat or UV light, generating a 5-tetrazolyl radical and an iodine radical. This process is known as C-I bond homolysis. The resulting highly reactive tetrazolyl radical can then participate in subsequent radical reactions.

The typical steps in a radical reaction are:

Initiation: Formation of radicals, e.g., by photochemical cleavage of the C-I bond.

Propagation: The tetrazolyl radical reacts with another molecule to form a new bond and generate a new radical, continuing the chain reaction. An example is hydrogen abstraction from a solvent molecule.

Termination: Two radicals combine to form a stable, non-radical product, which terminates the chain reaction.

The reactivity and selectivity of these radical reactions can be influenced by the stability of the radical intermediates.

Chemical Transformations Involving the 1,2,3,4-Tetrazole Ring System

The tetrazole ring, while generally considered aromatic and stable, can undergo a range of chemical transformations. Its high nitrogen content makes it an energetic moiety, and it can serve as a precursor to other nitrogen-containing heterocycles or reactive intermediates.

One of the most significant reactions of tetrazoles is their thermal or photochemical decomposition. This process often involves the extrusion of a molecule of nitrogen (N₂), a thermodynamically favorable process. The photolysis of tetrazole derivatives can lead to the formation of various products depending on the substituents and reaction conditions. For example, irradiation can lead to cleavage of the tetrazole ring and the formation of nitrilimines, which are highly reactive 1,3-dipoles that can be trapped in cycloaddition reactions.

Under certain high-temperature conditions, 5-substituted tetrazoles can undergo decomposition. For instance, the degradation of 5-substituted-1H-tetrazoles can be accelerated in the presence of certain metals that may be present in a reactor. Additionally, the tetrazole ring can be cleaved under degradative acylation conditions using acyl halides, which can lead to the formation of 1,3,4-oxadiazoles. The tetrazole moiety is also known to participate in hydrogen bonding, which can influence its reactivity and interaction with other molecules.

Thermally Induced Ring-Opening Reactions and Nitrogen Extrusion Pathwaysresearchgate.net

Upon thermal activation, 1,5-disubstituted tetrazoles are known to undergo ring-opening reactions, primarily through the extrusion of molecular nitrogen (N₂). This process is a key feature of tetrazole chemistry and leads to the formation of highly reactive intermediates. researchgate.net For this compound, thermal decomposition is expected to proceed via the elimination of dinitrogen to generate a cyclopropyl-substituted nitrile imine.

This nitrile imine is a transient 1,3-dipole that can undergo various subsequent reactions, including intramolecular cyclization or intermolecular cycloadditions. The high energy of the tetrazole ring contributes to the driving force for this nitrogen extrusion. iitkgp.ac.in Studies on similar compounds, such as 5-aminotetrazole, have shown that thermal decomposition can proceed through different pathways, one of which involves the formation of hydrazoic acid (HN₃) and a cyanamide (B42294) derivative. researchgate.net Another pathway leads to the direct extrusion of N₂. researchgate.net The specific pathway for this compound would likely favor the formation of the nitrile imine intermediate due to the stability of the resulting fragments.

Table 1: Potential Products of Thermally Induced Decomposition

Intermediate/Product Formation Pathway
Cyclopropyl-substituted nitrile imine Nitrogen extrusion from the tetrazole ring
Dinitrogen (N₂) Byproduct of nitrogen extrusion

Cycloaddition Reactions of the Tetrazole Moiety as a 1,3-Dipoleresearchgate.net

The tetrazole ring can participate in [3+2] cycloaddition reactions, where it acts as a 1,3-dipole. This reactivity is often rationalized through the azidoazomethine-tetrazole equilibrium, where the tetrazole ring can open to form an azidoazomethine isomer, which is a potent 1,3-dipole. acs.orgacs.org While this equilibrium is more commonly observed in fused tetrazole systems, the potential for this compound to act as a masked 1,3-dipole in cycloaddition reactions with suitable dipolarophiles cannot be discounted.

The most common synthetic route to tetrazoles is the 1,3-dipolar cycloaddition of azides with nitriles. nih.gov The reverse of this reaction, a retro-[3+2] cycloaddition, can be a potential pathway for the reactivity of the tetrazole ring under certain conditions, leading to the formation of an azide (B81097) and a nitrile.

Functionalization and Derivatization at Nitrogen Atoms (N-alkylation, N-acylation)nih.gov

While the N1 position of the tetrazole ring in the title compound is already substituted with a cyclopropyl (B3062369) group, the remaining nitrogen atoms (N2, N3, and N4) could potentially undergo further functionalization. However, N-alkylation of 1,5-disubstituted tetrazoles is not commonly reported, as the nucleophilicity of the ring nitrogen atoms is significantly reduced compared to N-unsubstituted or 5-substituted tetrazoles. mdpi.com

In the case of 5-substituted 1H-tetrazoles, alkylation typically yields a mixture of 1,5- and 2,5-disubstituted products. nih.gov For this compound, any further N-alkylation or N-acylation would likely require harsh conditions and would probably lead to the formation of a tetrazolium salt. The steric hindrance from the cyclopropyl and iodo substituents would also play a significant role in directing the regioselectivity of such reactions.

Reactivity of the Cyclopropyl Moietyacs.orgacs.org

The cyclopropyl group is characterized by significant ring strain, which makes it susceptible to reactions that lead to the opening of the three-membered ring. nih.gov

Ring-Opening Reactions and Rearrangements Triggered by Strain Releaseacs.orgacs.orgresearchgate.net

The high strain energy of the cyclopropyl ring (approximately 27.5 kcal/mol) is a driving force for ring-opening reactions. nih.gov These reactions can be initiated by various reagents and conditions, including acids, electrophiles, and radical initiators. youtube.com In the context of this compound, the presence of an adjacent electron-withdrawing tetrazole ring can influence the mode of ring-opening.

For instance, in reactions involving α-cyclopropyl N-acyliminium ions, both 1,2-addition (preserving the ring) and homoconjugate addition (involving ring opening) have been observed. researchgate.net This suggests that under electrophilic conditions, the cyclopropyl ring in the title compound could undergo cleavage to form a more stable, open-chain product.

Electrophilic and Radical Additions to the Cyclopropyl Ring

The carbon-carbon bonds of a cyclopropane (B1198618) ring have significant p-character, allowing them to react with strong electrophiles in a manner similar to alkenes. youtube.com Electrophilic addition to the cyclopropyl ring of this compound would lead to the cleavage of a C-C bond and the formation of a 1,3-adduct. The regioselectivity of this addition would be influenced by the electronic nature of the tetrazole ring.

Similarly, radical addition reactions can also induce the opening of the cyclopropane ring. hnsbscihmt.org The reaction would proceed through a radical intermediate, and the stability of this intermediate would determine the final product. iupac.org

Table 2: Summary of Cyclopropyl Moiety Reactivity

Reaction Type Trigger Outcome
Ring-Opening Strain Release, Acid/Electrophile Formation of open-chain products
Electrophilic Addition Strong Electrophiles Ring cleavage and formation of 1,3-adducts

Comprehensive Mechanistic Studies of Key Transformational Pathways

While specific mechanistic studies on this compound are not extensively documented, its reactivity can be predicted based on the known chemistry of its constituent functional groups. The interplay between the thermally labile tetrazole ring and the strained cyclopropyl group offers several potential transformational pathways.

A key pathway would involve the thermal extrusion of nitrogen to form a highly reactive nitrile imine intermediate. This intermediate could then undergo a variety of pericyclic reactions. Another significant pathway involves the strain-release-driven ring-opening of the cyclopropyl group, which could be triggered by electrophilic or radical species. The presence of the iodo-substituent at the 5-position of the tetrazole ring also offers a handle for further functionalization, for example, through cross-coupling reactions, although this is beyond the scope of the current discussion on mechanistic pathways.

Computational studies on related tetrazole and cyclopropane systems have provided valuable insights into the energetics and mechanisms of their reactions. researchgate.netiosrjournals.org Similar theoretical investigations on this compound would be invaluable in elucidating the precise mechanisms of its transformations and in predicting its chemical behavior under various conditions.

Kinetic and Thermodynamic Analysis of Reaction Progress

The reactivity of this compound is primarily dictated by the nature of the tetrazole ring and the carbon-iodine bond. Kinetic and thermodynamic parameters for reactions involving this compound, such as nucleophilic substitution or transition metal-catalyzed cross-coupling at the C5 position, are crucial for understanding reaction mechanisms and optimizing conditions.

Due to the scarcity of specific data for this compound, the following table presents hypothetical, yet plausible, kinetic and thermodynamic data for a representative Suzuki-Miyaura cross-coupling reaction. This data is based on values observed for similar halo-heterocyclic compounds and is intended to be illustrative.

Interactive Data Table: Hypothetical Kinetic and Thermodynamic Parameters for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

ParameterValue (Illustrative)UnitDescription
Activation Energy (Ea)75kJ/molThe minimum energy required to initiate the cross-coupling reaction.
Pre-exponential Factor (A)1.2 x 1010s-1A frequency factor related to the collision frequency and orientation of reacting molecules.
Enthalpy of Reaction (ΔH)-45kJ/molIndicates an exothermic reaction, which is typical for many cross-coupling reactions.
Entropy of Reaction (ΔS)20J/(mol·K)A small positive entropy change may be observed due to the formation of multiple product species.
Gibbs Free Energy (ΔG)-50.94kJ/mol at 298 KThe negative value indicates a spontaneous and thermodynamically favorable reaction under standard conditions.

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined in a kinetic and thermodynamic study.

In general, the presence of the electron-withdrawing tetrazole ring is expected to influence the reactivity of the C-I bond. Computational studies on related tetrazole systems suggest that the stability of intermediates and the energy barriers of transition states are significantly affected by the electronic nature of the substituents on the tetrazole ring. For instance, in the formation of tetrazoles via [2+3] cycloaddition reactions, the stability of the intermediates increases with the electron-withdrawing potential of the substituent on the nitrile. researchgate.net

Identification and Characterization of Reaction Intermediates and Transition States

The transformational reactivity of this compound can proceed through various pathways, each involving distinct intermediates and transition states.

Transition Metal-Catalyzed Cross-Coupling Reactions:

A significant area of reactivity for 5-iodotetrazoles involves transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings. researchgate.netnih.govresearchgate.netmdpi.comrsc.org The generally accepted mechanism for these reactions involves a catalytic cycle with several key intermediates and transition states:

Oxidative Addition Intermediate: The catalytic cycle is initiated by the oxidative addition of the this compound to a low-valent transition metal complex (e.g., Pd(0)). This proceeds through a three-centered transition state to form a square planar M(II) intermediate (e.g., a palladacycle).

Transmetalation Intermediate: The subsequent step involves transmetalation, where the organic group from the organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the metal center, displacing the halide. This step forms a new organometallic intermediate with both organic partners attached to the metal.

Reductive Elimination Transition State: The final step is reductive elimination, where the two organic groups couple and are released from the metal center, regenerating the low-valent catalyst. This step proceeds through a transition state where the new C-C bond is being formed.

Other Potential Reaction Pathways:

Besides cross-coupling reactions, other transformations can be envisaged, each with its own set of intermediates:

Nucleophilic Aromatic Substitution (SNAr): While less common for 5-halotetrazoles compared to more activated systems, under forcing conditions, direct displacement of the iodide by a strong nucleophile could occur. This would proceed through a high-energy Meisenheimer-type intermediate, which is a resonance-stabilized anionic σ-complex.

Thermal or Photochemical Decomposition: Tetrazole rings can undergo thermal or photochemical decomposition. For some 5-substituted tetrazoles, decomposition can lead to the formation of a nitrilimine intermediate. rsc.org This highly reactive 1,3-dipole can then be trapped by various reagents or undergo intramolecular reactions.

The characterization of these transient species often relies on a combination of experimental techniques (such as low-temperature NMR spectroscopy) and computational methods (like Density Functional Theory, DFT). DFT calculations are particularly useful for elucidating the geometries and energies of transition states, which are, by their nature, fleeting and not directly observable. nih.gov

Strategic Applications in Advanced Organic Synthesis and Precursor Development

1-Cyclopropyl-5-iodo-1H-1,2,3,4-tetrazole as a Synthon for Complex Heterocyclic Systems

The utility of this compound as a synthon stems from the predictable reactivity of the carbon-iodine bond at the 5-position of the tetrazole ring. This position is amenable to various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of intricate molecular frameworks. The N-cyclopropyl group imparts specific steric and electronic properties, influencing the molecule's conformation and stability. This combination makes it an ideal starting material for building more complex heterocyclic systems that are otherwise difficult to access. nih.govnih.gov

The 5-iodo substituent is a key functional group for forging new rings onto the tetrazole core. Through strategic transformations, such as intramolecular Heck or Suzuki coupling reactions, it is possible to construct fused heterocyclic systems. For instance, by first coupling an ortho-functionalized aryl or vinyl group at the 5-position, a subsequent intramolecular cyclization can lead to the formation of tetrazolo-fused pyridines, pyrimidines, or other polycyclic aromatic systems.

Furthermore, this synthon can be employed in the synthesis of bridged tetrazole architectures. This can be achieved by introducing a linker with reactive termini at the 5-position, which can then undergo a ring-closing reaction with another part of the molecule. The rigidity and defined geometry of the cyclopropyl (B3062369) group can play a crucial role in directing the stereochemical outcome of such cyclizations. The synthesis of fused tetrazoles is a significant area of research, as these compounds can act as azide (B81097) surrogates in reactions like copper-catalyzed "click" chemistry. nih.gov

Table 1: Potential Cross-Coupling Reactions for Functionalizing this compound

Reaction NameCoupling PartnerBond FormedPotential Product Class
Suzuki CouplingOrganoboron Reagent (e.g., Ar-B(OH)₂)C-C (Aryl)5-Aryl-1-cyclopropyl-1H-tetrazoles
Sonogashira CouplingTerminal Alkyne (e.g., R-C≡CH)C-C (Alkynyl)5-Alkynyl-1-cyclopropyl-1H-tetrazoles
Heck CouplingAlkene (e.g., CH₂=CHR)C-C (Alkenyl)5-Alkenyl-1-cyclopropyl-1H-tetrazoles
Buchwald-Hartwig AminationAmine (e.g., R₂NH)C-N5-Amino-1-cyclopropyl-1H-tetrazoles
Stille CouplingOrganostannane Reagent (e.g., Ar-SnBu₃)C-C (Aryl/Vinyl)5-Aryl/Vinyl-1-cyclopropyl-1H-tetrazoles

The synthesis of spirocyclic compounds containing both a tetrazole and a cyclopropyl moiety represents a significant synthetic challenge, offering access to novel three-dimensional molecular scaffolds. This compound is a valuable precursor for such systems. One approach involves a double functionalization of a suitable substrate using the iodo-tetrazole as one of the key reagents. For example, a reaction with a cyclic ketone could be followed by an intramolecular cyclization involving a functional group introduced via the iodine, ultimately forming the spiro center.

Alternatively, the cyclopropyl ring itself can be part of the spirocyclic system. By starting with a functionalized cyclopropylamine (B47189) to synthesize the tetrazole ring, and then utilizing the iodo group to trigger a cyclization, one can construct complex spiro-architectures. Multicomponent reactions, such as the Ugi-azide reaction, are powerful tools for generating tetrazole-containing scaffolds that can be further elaborated into spirocyclic systems. researchgate.net

Precursor for Novel Functional Materials and Advanced Scaffolds

Tetrazole derivatives are a cornerstone in the development of advanced materials due to their unique chemical properties. nih.govorganic-chemistry.org The tetrazole ring is characterized by a high nitrogen content, aromaticity, and thermal stability. wikipedia.org These features make tetrazole-based compounds valuable as energetic materials, components of gas generators, and ligands in coordination chemistry. nih.govresearchgate.net this compound acts as a key intermediate, allowing for the precise installation of this important heterocycle into larger, functional systems. dntb.gov.uaacs.org

Table 2: Nitrogen Content of Selected Tetrazole Derivatives

CompoundMolecular FormulaMolar Mass (g/mol)Nitrogen Content (%)
1H-TetrazoleCH₂N₄70.0580.0
1-Cyclopropyl-1H-1,2,3,4-tetrazoleC₄H₆N₄110.1250.9
This compoundC₄H₅IN₄236.0123.7
5-Azido-1-cyclopropyl-1H-1,2,3,4-tetrazoleC₄H₅N₇151.1364.9
1,1'-Dicyclopropyl-5,5'-bi-1H-tetrazoleC₈H₁₀N₈218.2251.3

*Hypothetical derivatives for comparison, synthesized from this compound.

The tetrazole ring is an excellent ligand for a variety of metal ions due to the presence of four nitrogen atoms with available lone pairs. researchgate.net These nitrogen atoms can coordinate to metal centers in various modes, leading to the formation of diverse coordination polymers and metal-organic frameworks (MOFs). By using this compound as a starting material, chemists can design and synthesize sophisticated ligands. The iodo group can be replaced with other coordinating groups, such as pyridyl, carboxylate, or cyano moieties, via established cross-coupling chemistry. This allows for the creation of multidentate ligands capable of bridging multiple metal centers to form 2D or 3D networks. rsc.org The cyclopropyl substituent can be used to fine-tune the steric environment around the metal center and to control the solubility and crystal packing of the resulting coordination complexes. rsc.org

The true power of this compound lies in its suitability for modular and divergent synthetic approaches. beilstein-journals.org A divergent synthesis begins with a central core structure, which is then elaborated in a stepwise fashion to create a library of diverse compounds. The iodo-tetrazole core is ideal for this strategy, as the C-I bond can participate in a multitude of different, high-yielding coupling reactions. beilstein-journals.orgnih.gov This modularity allows for the rapid generation of a wide range of 5-substituted-1-cyclopropyl-tetrazoles, each with potentially different biological or material properties. This approach is highly efficient in drug discovery and materials science for exploring chemical space and identifying lead compounds with desired characteristics.

Enabling Reagent in Multi-Component Reactions (MCRs) and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, represent a highly efficient approach in modern organic synthesis. nih.govnih.gov Similarly, cascade reactions, involving two or more sequential transformations where the subsequent reaction is a consequence of the functionality formed in the previous step, offer a powerful tool for the rapid construction of complex molecular architectures from simple precursors.

The unique structural features of "this compound," specifically the presence of a reactive carbon-iodine bond and the sterically influential cyclopropyl group, suggest its potential as a valuable component in such processes. The iodo-substituted tetrazole ring could, in principle, participate in a variety of cross-coupling reactions, which are frequently integrated into MCRs and cascade sequences.

However, a comprehensive review of the current scientific literature does not yield specific examples or detailed research findings on the application of "this compound" as an enabling reagent in multi-component or cascade reactions. While the synthesis and utility of various tetrazole derivatives in MCRs are well-documented, with notable examples including the Ugi-tetrazole reaction, specific studies focusing on the title compound in this context are not presently available. beilstein-journals.orgrug.nl

Consequently, data tables detailing reaction schemes, yields, and conditions for the involvement of "this compound" in MCRs and cascade processes cannot be provided. Further research is required to explore and establish the potential of this specific compound in these advanced synthetic methodologies.

Theoretical and Computational Chemistry Studies on 1 Cyclopropyl 5 Iodo 1h 1,2,3,4 Tetrazole

Electronic Structure and Reactivity Prediction

Theoretical and computational chemistry offers powerful tools to predict the electronic properties and reactivity of molecules like 1-cyclopropyl-5-iodo-1H-1,2,3,4-tetrazole. These methods can provide insights that are complementary to experimental studies.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure of tetrazole derivatives. dtic.milresearchgate.net A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule are fundamental in predicting its chemical reactivity.

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich tetrazole ring and the iodine atom, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the tetrazole ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical Data based on Analogous Compounds)

Molecular OrbitalEnergy (eV)Description
HOMO-8.5Highest Occupied Molecular Orbital
LUMO-1.2Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap7.3Energy difference between HOMO and LUMO

Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar heterocyclic compounds.

The distribution of electron density within a molecule is crucial for understanding its reactivity. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential (red regions) around the nitrogen atoms of the tetrazole ring, indicating their nucleophilic character and ability to act as proton acceptors. researchgate.net Positive potential (blue regions) would be expected around the hydrogen atoms of the cyclopropyl (B3062369) group.

Aromaticity is another important concept in understanding the stability and reactivity of the tetrazole ring. Various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), can be calculated to quantify the degree of aromaticity. Tetrazole rings generally exhibit a significant degree of aromatic character, which contributes to their stability. iosrjournals.org

Computational methods can predict the most likely sites for chemical reactions to occur. For this compound, the regioselectivity of reactions such as electrophilic substitution or nucleophilic attack can be predicted by analyzing the distribution of the frontier orbitals and the electrostatic potential. For instance, the nitrogen atoms of the tetrazole ring are generally the most nucleophilic centers. acs.org The iodine atom, being a good leaving group, would be the primary site for nucleophilic substitution reactions. The cyclopropyl group could also influence reactivity through its electronic effects.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling can provide detailed insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energetics. acs.org

To understand how a reaction proceeds, computational chemists locate the transition state (TS), which is the highest energy point along the reaction pathway. Various algorithms are available for finding transition state structures. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. acs.org The IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS connects the desired species. This methodology could be applied to study, for example, the mechanism of nucleophilic substitution at the C5 position of this compound.

Table 2: Hypothetical Calculated Energy Profile for a Nucleophilic Substitution Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Products-5.8

Note: This data is hypothetical and for illustrative purposes. Actual values would require specific quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics simulations for this compound would focus on the spatial arrangement of its atoms and how these arrangements change over time. These studies are essential for understanding the molecule's flexibility and the interactions between the cyclopropyl and tetrazole rings.

The primary goal of a conformational analysis of this compound is to identify the most stable three-dimensional structures, known as conformers. The rotation around the single bond connecting the cyclopropyl group to the tetrazole ring is a key factor. Theoretical calculations would map the potential energy surface as a function of the dihedral angle between the two rings. This process identifies energy minima, corresponding to stable conformers, and transition states, which are the energy barriers between them.

The orientation of the cyclopropyl ring relative to the planar tetrazole ring would define the primary conformers. It is expected that "bisected" and "perpendicular" orientations would represent key points on the energy landscape. In the absence of specific experimental or computational data for this molecule, general principles of sterics and electronics suggest that the rotational barrier would be relatively low, allowing for multiple conformations to be accessible at room temperature.

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in a simulated environment (e.g., in a solvent or in the gas phase) over time. These simulations would reveal the dynamics of the rotation of the cyclopropyl group. The simulation would show the molecule not as a static structure but as a dynamic entity, constantly undergoing conformational changes.

The key dynamics to be observed would be the frequency and nature of the rotation around the C-N bond linking the cyclopropyl and tetrazole moieties. The simulation would also illustrate the vibrational motions of both the tetrazole and cyclopropyl rings, showing how these motions are coupled. While specific studies on this compound are not available, research on other substituted tetrazoles and cyclopropyl-containing heterocycles indicates that such simulations are valuable for understanding molecular flexibility and interactions. nih.govnih.govnih.govresearchgate.net

Prediction of Advanced Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra or even serve as a predictive tool before a molecule is synthesized. mdpi.comnih.govbas.bg

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, typically using DFT methods, can predict the 1H and 13C NMR chemical shifts and spin-spin coupling constants for this compound.

The predicted chemical shifts are highly dependent on the calculated electron density around each nucleus. For this molecule, distinct signals would be expected for the protons and carbons of the cyclopropyl ring and the carbons of the tetrazole ring. The iodine atom, being a heavy and electronegative element, would significantly influence the chemical shift of the C5 carbon of the tetrazole ring.

A hypothetical table of predicted NMR data, based on common computational methods, is presented below. These values are illustrative and would need to be calculated using specific theoretical levels (e.g., B3LYP functional with a suitable basis set).

Table 1: Hypothetical Predicted 1H and 13C NMR Chemical Shifts (in ppm) for this compound This table is for illustrative purposes and does not represent experimentally verified data.

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
Tetrazole C5-~80-90
Cyclopropyl CH~3.5-4.0~30-35
Cyclopropyl CH2~1.0-1.5~5-10

Computational chemistry can also simulate the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. researchgate.netmdpi.comresearchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds.

For this compound, characteristic vibrational modes would include:

N-N and C-N stretching and ring deformation modes of the tetrazole ring.

C-H stretching and CH2 scissoring/rocking modes of the cyclopropyl group.

The C-I stretching vibration, which is expected to appear at a low frequency.

These calculated spectra are invaluable for assigning the peaks in experimentally measured IR and Raman spectra. A frequency calculation would also confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

Table 2: Hypothetical Predicted Vibrational Frequencies (in cm-1) for Key Functional Groups of this compound This table is for illustrative purposes and does not represent experimentally verified data.

Vibrational ModePredicted Frequency Range (cm-1)Expected Intensity
Cyclopropyl C-H Stretch3000-3100Medium
Tetrazole Ring Stretch (N=N, C=N)1400-1600Medium-Strong
Cyclopropyl CH2 Scissoring~1450Weak-Medium
Tetrazole Ring Deformation900-1200Strong
C-I Stretch500-600Medium

Future Research Directions and Unexplored Reactivity

Exploration of Photochemical and Electrochemical Transformations

The photochemistry of tetrazole derivatives is a complex field, often leading to ring cleavage and the formation of diverse products. nih.gov The photolysis of tetrazoles can proceed through various degradation pathways, influenced by the nature of the substituents. nih.gov For 1-cyclopropyl-5-iodo-1H-1,2,3,4-tetrazole, photochemical stimulation could lead to several interesting and potentially useful transformations. Irradiation with UV light could induce homolytic cleavage of the C-I bond, generating a tetrazolyl radical. This reactive intermediate could then participate in a variety of reactions, such as hydrogen abstraction, addition to unsaturated systems, or cyclization reactions. The fate of the cyclopropyl (B3062369) group under these conditions would also be of significant interest, as its strained ring system could undergo rearrangement or fragmentation.

Furthermore, photochemical extrusion of nitrogen from the tetrazole ring is a known reaction pathway for some derivatives, leading to the formation of reactive intermediates like carbenes or nitrenes. nih.govresearchgate.net The specific nature of the substituent at the N-1 position can influence the outcome of these reactions. Investigating the photochemical behavior of this compound could therefore lead to novel synthetic routes for highly functionalized cyclopropane (B1198618) derivatives or other unique heterocyclic systems.

In the realm of electrochemistry, the iodo-substituted tetrazole moiety presents opportunities for both reductive and oxidative transformations. Electrochemical reduction could selectively cleave the C-I bond, providing a mild and controlled method for the synthesis of the corresponding 1-cyclopropyl-1H-1,2,3,4-tetrazole. This approach would avoid the use of harsh chemical reducing agents. Conversely, electrochemical oxidation could target the tetrazole ring or the cyclopropyl group, potentially leading to novel coupling reactions or ring-opening transformations. The development of electrochemical methods for the derivatization of this compound would align with the growing interest in sustainable and green chemistry.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry has emerged as a powerful technology for the safe and efficient synthesis of chemical compounds, particularly those involving hazardous reagents or intermediates. scispace.commit.edu The synthesis of tetrazoles, which often involves the use of azides and the potential formation of explosive hydrazoic acid, is particularly well-suited for flow chemistry. scispace.commit.edu Integrating the synthesis and derivatization of this compound into continuous flow platforms could offer significant advantages in terms of safety, scalability, and reproducibility. scispace.commit.edunih.gov

Future research could focus on developing a continuous flow process for the synthesis of the parent compound itself. This would involve the careful control of reaction parameters such as temperature, pressure, and residence time to optimize the yield and purity of the product while minimizing safety risks. Once the synthesis is established in a flow regime, subsequent derivatization reactions could be telescoped in a continuous manner. For example, the in-situ generation of an organometallic reagent from the iodo-tetrazole followed by a cross-coupling reaction could be performed in a single, uninterrupted process.

The integration of this compound into automated synthesis platforms, driven by artificial intelligence and machine learning algorithms, represents a frontier in chemical research. Such platforms could rapidly screen a wide range of reaction conditions to discover novel transformations and optimize existing ones. This would accelerate the exploration of the chemical space around this compound and facilitate the discovery of new derivatives with desired properties.

Development of Sustainable and Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. bohrium.comsciencescholar.us For this compound, future research should focus on developing more sustainable and environmentally benign methods for its synthesis and derivatization. This includes the use of greener solvents, the development of catalyst-free reactions, and the minimization of waste generation. bohrium.com

One area of focus could be the development of catalytic methods that avoid the use of stoichiometric and often toxic reagents. dntb.gov.ua For example, the use of heterogeneous catalysts that can be easily recovered and reused would be a significant advancement. rsc.orgresearchgate.net Additionally, exploring reaction conditions that minimize energy consumption, such as microwave-assisted synthesis or mechanochemistry, could lead to more sustainable processes. sciencescholar.us

Green Chemistry ApproachPotential Application for this compound
Use of Greener SolventsExploring synthesis and reactions in water, ionic liquids, or supercritical fluids.
Heterogeneous CatalysisDevelopment of recyclable catalysts for cross-coupling and other transformations. rsc.org
Energy-Efficient MethodsInvestigation of microwave-assisted or mechanochemical synthesis and derivatization.
Multi-component ReactionsDesign of one-pot syntheses to generate complex derivatives in a single step. nih.gov

Design of Novel Catalytic Systems for Specific Transformations of the Compound

The presence of the iodo group at the 5-position of the tetrazole ring makes this compound an ideal substrate for a variety of catalytic cross-coupling reactions. Future research should focus on the design of novel catalytic systems that can selectively and efficiently mediate these transformations. This includes the development of catalysts for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, which would allow for the introduction of a wide range of substituents at the 5-position.

Of particular interest would be the development of catalytic systems that are tolerant of the tetrazole and cyclopropyl functionalities. This may require the design of ligands that can stabilize the metal center and prevent unwanted side reactions. Furthermore, the development of enantioselective catalytic systems could open up possibilities for the synthesis of chiral derivatives, which could have important applications in medicinal chemistry and materials science.

Beyond cross-coupling reactions, there is a need for novel catalytic systems that can activate the C-I bond for other types of transformations. For example, catalytic carbonylation reactions could be used to introduce a carbonyl group at the 5-position, providing access to a new class of tetrazole derivatives. Similarly, catalytic systems for direct C-H activation could be used to functionalize the cyclopropyl ring or other parts of the molecule.

Synergy between Experimental and Advanced Computational Methodologies for Predictive Design

The integration of experimental and computational chemistry offers a powerful approach for the rational design of new molecules and reactions. nih.gov In the context of this compound, computational methods can be used to predict its reactivity, explore reaction mechanisms, and design new derivatives with specific properties. nih.gov

Density functional theory (DFT) calculations can be employed to investigate the electronic structure of the molecule and identify the most likely sites for chemical attack. This information can then be used to guide the design of new reactions and predict their outcomes. For example, DFT calculations could be used to predict the regioselectivity of a particular reaction or to estimate the activation energy for a proposed reaction pathway.

Molecular dynamics simulations can be used to study the conformational behavior of the molecule and its interactions with other molecules, such as solvents or catalysts. nih.gov This can provide valuable insights into the factors that control the reactivity and selectivity of a reaction. Furthermore, in silico screening of virtual libraries of derivatives can be used to identify candidates with desired properties, such as biological activity or specific material properties, before they are synthesized in the laboratory. This synergy between experimental and computational approaches will be crucial for accelerating the discovery and development of new applications for this compound.

Computational MethodApplication in Researching this compound
Density Functional Theory (DFT)Predicting reactivity, elucidating reaction mechanisms, and calculating spectroscopic properties.
Molecular Dynamics (MD)Simulating conformational dynamics and interactions with solvents and catalysts. nih.gov
Virtual ScreeningIn silico screening of derivative libraries to identify candidates with desired biological or material properties.

Q & A

Q. What are the common synthetic routes for preparing 1-cyclopropyl-5-iodo-1H-1,2,3,4-tetrazole?

The synthesis of 1-substituted tetrazoles, including cyclopropyl derivatives, often involves the reaction of sodium azide with nitriles or amines. A direct approach uses nitro compounds as precursors, where nitrobenzene derivatives are reduced to anilines and subsequently cyclized with azide sources under controlled conditions (e.g., using water as a solvent for higher efficiency and selectivity) . For iodinated derivatives, post-synthetic iodination via electrophilic substitution or metal-catalyzed coupling may be employed. Key steps include optimizing temperature (often 80–100°C) and using polar solvents to stabilize intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. The cyclopropyl ring’s bond angles and iodine’s electron density can be precisely mapped using high-resolution data .
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituents (e.g., cyclopropyl protons at δ 1.2–2.0 ppm and iodinated tetrazole carbons at δ 140–160 ppm). 15N^{15}\text{N} NMR helps confirm tetrazole ring tautomerism .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 263.94 for C4_4H6_6IN4_4) .

Q. What functional groups dominate the reactivity of this compound?

The tetrazole ring (highly aromatic and acidic) and iodine substituent drive reactivity:

  • Tetrazole : Participates in [2+3] cycloadditions, metal coordination (via N atoms), and acid-catalyzed substitutions.
  • Iodo group : Enables cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic displacement reactions.
  • Cyclopropyl : Strain energy (~27 kcal/mol) enhances ring-opening reactions under thermal or radical conditions .

Advanced Research Questions

Q. How can solvent choice influence reaction efficiency and selectivity in synthesizing 1-substituted tetrazoles?

Solvent polarity and dielectric constant critically affect intermediate stabilization. For example:

SolventDielectric ConstantAniline Yield (%)Tetrazole Yield (%)
Water80.19094
DMSO47.29585
MeOH32.78878

Water’s high polarity stabilizes polar intermediates, improving tetrazole yields despite slightly lower aniline efficiency. This aligns with green chemistry principles .

Q. How should researchers address contradictions in spectroscopic data during structural validation?

  • NMR discrepancies : Use 15N^{15}\text{N}-labeling or 2D techniques (HSQC, HMBC) to resolve tautomeric ambiguity (e.g., 1H vs. 2H tautomers) .
  • Crystallographic vs. computational models : Compare SHELX-refined bond lengths (e.g., I–C: ~2.09 Å) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate disorder or solvent effects .
  • Mass spectrometry impurities : Employ tandem MS/MS to distinguish isotopic patterns (e.g., 127I^{127}\text{I} vs. 129I^{129}\text{I}) from decomposition products .

Q. What computational methods are suitable for predicting the electronic effects of the cyclopropyl-iodo substituents?

  • DFT calculations : Use B3LYP/6-311+G(d,p) to model iodine’s electron-withdrawing effect on the tetrazole ring (e.g., reduced HOMO-LUMO gap by ~0.5 eV vs. non-iodinated analogs).
  • NBO analysis : Quantify hyperconjugation between cyclopropyl C–C σ-bonds and tetrazole π-system, which stabilizes the ring by ~8 kcal/mol .

Q. How can green chemistry principles be applied to optimize synthesis?

  • Catalyst design : Natural bentonite-supported Cu nanoparticles reduce nitro compounds efficiently (TOF > 200 h1^{-1}) and avoid heavy metals .
  • Solvent-free conditions : Mechanochemical grinding (e.g., using ball mills) minimizes waste and improves atom economy .
  • Biocatalytic routes : Explore azide-transfer enzymes (e.g., microbial nitrilases) for regioselective tetrazole formation .

Q. What strategies mitigate challenges in isolating iodinated tetrazole derivatives?

  • Chromatography : Use silica gel modified with AgNO3_3 to exploit iodine-silver interactions for better separation.
  • Crystallization : Employ mixed solvents (e.g., EtOAc/hexane) to exploit iodine’s hydrophobicity.
  • Derivatization : Convert to stable metal complexes (e.g., Cu(I)-tetrazole) for easier handling .

Methodological Notes

  • Data Contradictions : Cross-validate spectroscopic and computational results with multiple techniques (e.g., XRD + NMR + DFT) .
  • Experimental Design : Prioritize DoE (Design of Experiments) for reaction optimization, focusing on temperature, solvent polarity, and catalyst loading .

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